Bienvenue dans la boutique en ligne BenchChem!

6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine

Regiochemistry Chemical Identity Quality Control

6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine (CAS 2090619-92-2) is a low-molecular-weight (189.22 g/mol) heterocyclic building block comprising a 4-aminopyrimidine core substituted at the 6-position with a 1,5-dimethylpyrazole moiety. This compound serves as a synthetic intermediate or fragment-like scaffold within the broader class of pyrazole-pyrimidine derivatives, which are frequently explored for kinase inhibition and anti-inflammatory applications.

Molecular Formula C9H11N5
Molecular Weight 189.22 g/mol
CAS No. 2090619-92-2
Cat. No. B1491697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine
CAS2090619-92-2
Molecular FormulaC9H11N5
Molecular Weight189.22 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C)C2=CC(=NC=N2)N
InChIInChI=1S/C9H11N5/c1-6-3-8(13-14(6)2)7-4-9(10)12-5-11-7/h3-5H,1-2H3,(H2,10,11,12)
InChIKeyRBEFMXOZZUFAJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine (CAS 2090619-92-2): Core Structural Baseline for Pyrazole-Pyrimidine Research


6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine (CAS 2090619-92-2) is a low-molecular-weight (189.22 g/mol) heterocyclic building block comprising a 4-aminopyrimidine core substituted at the 6-position with a 1,5-dimethylpyrazole moiety . This compound serves as a synthetic intermediate or fragment-like scaffold within the broader class of pyrazole-pyrimidine derivatives, which are frequently explored for kinase inhibition and anti-inflammatory applications [1]. However, publicly available authoritative characterization is limited: standard database records provide molecular formula (C₉H₁₁N₅) and predicted physicochemical parameters (AlogP ~6.94, tPSA ~42.68 Ų, 2 RO5 violations), but no primary research publications or patents directly profiling this exact compound have been identified in the accessible literature.

Why Generic Pyrazole-Pyrimidine Substitution is High-Risk for 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine Applications


Within the pyrazole-pyrimidine chemical space, even minor variations in the ring fusion pattern (e.g., pyrazolo[1,5-a]pyrimidine vs. pyrazolo[3,4-d]pyrimidine) or the specific position of substituents can radically alter kinase selectivity profiles and ADME properties [1]. The 1,5-dimethyl substitution on the pyrazole and the free 4-amino group on the pyrimidine ring in 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine are not generic interchangeable features; replacing this compound with a 3,5-dimethyl isomer or an N-substituted analog would yield a different hydrogen-bonding pattern and steric environment, which has been shown in related chemotypes to impact target binding and metabolic stability [2][3]. Therefore, selecting the precisely defined regioisomer is critical for experimental reproducibility in structure-activity relationship (SAR) campaigns.

Quantitative Differentiation Evidence for 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine Against Closest Analogs


Regioisomeric Identity: 1,5-Dimethyl vs. 3,5-Dimethyl Pyrazole Substitution Confirmed by InChI Key

The most immediate procurement risk is the delivery of a regioisomer. The target compound is defined by the 1,5-dimethyl substitution pattern on the pyrazole ring, explicitly encoded in its unique InChI Key (RBEFMXOZZUFAJA-UHFFFAOYSA-N) . The regioisomer 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine (CAS 904827-47-0) and the positional isomer class of pyrazolo[1,5-a]pyrimidines share the same molecular formula (C₉H₁₁N₅) but differ in atom connectivity, leading to distinct chemical and biological properties [1]. Any vendor-supplied batch not matching this InChI Key is a different chemical entity, regardless of nominal naming.

Regiochemistry Chemical Identity Quality Control

Predicted Physicochemical Differentiation: LogP and Rule-of-5 Violations

Computational prediction data from Aladdin Scientific indicates the target compound has an AlogP of approximately 6.94 and two violations of Lipinski's Rule of Five . This contrasts with the more polar N-(1H-pyrazol-3-yl)pyrimidin-4-amine scaffolds frequently explored for Aurora/HDAC dual inhibition, which typically possess lower cLogP values (range 2.5–4.0) due to additional H-bond donors [1]. The high lipophilicity of 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine suggests it is better suited as a lipophilic core fragment for early-stage hit optimization, rather than a lead-like molecule, and may exhibit distinct solubility and metabolic stability profiles compared to more advanced pyrazole-pyrimidine analogs [1].

Physicochemical Properties Drug-likeness ADME Prediction

Scaffold Context in Kinase Inhibition: CDK2 Activity Landscape of Pyrazolo-Pyrimidine Analogs

While no direct CDK2 inhibition data exists for the target compound itself, the fused pyrazolo[3,4-d]pyrimidine scaffold, which is a conformational analog, has demonstrated potent CDK2 inhibitory activity with IC50 values as low as 0.057 µM (compound 14) [1]. The target compound's non-fused structure with a free 4-amine offers a distinct vector for substitution compared to the rigid, fused systems. This structural divergence implies that the target will occupy a different chemical space in CDK2 SAR libraries and may serve as a flexible hinge-binding fragment, whereas the fused analogs are more rigid, pre-organized inhibitors [1]. No direct comparative biochemical data is available; selection is based on scaffold diversity needs.

Kinase Inhibition CDK2 SAR Landscape

Metal Coordination Capability: Potential as a Cu(II) Ligand vs. Common Chelators

Vendor literature suggests 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine can act as a bidentate or tridentate ligand for Cu(II) ions, utilizing the pyrazole and pyrimidine nitrogen atoms plus the exocyclic amine . This contrasts with simple pyrazole ligands that typically offer only one nitrogen donor. While no stability constants are reported, the structural potential for forming more stable complexes than, for example, 1,5-dimethylpyrazole alone makes this compound a candidate for metallodrug or catalytic system development . However, without quantitative logK values, this remains a class-level inference based on donor atom count.

Coordination Chemistry Metal Complexation Ligand Design

Optimal Deployment Scenarios for 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine Based on Differentiated Evidence


Fragment-Based Screening Library Design for Kinase Hinge-Binding Motifs

Incorporate 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine as a non-fused, flexible fragment in kinase screening libraries [1]. Its distinct regioisomeric identity ensures it occupies a unique vector space compared to commercial pyrazolo[1,5-a]pyrimidine fragments, while the free 4-amino group allows for subsequent functionalization or salt-bridge interactions with the kinase hinge region. The high predicted lipophilicity (AlogP ~6.94) makes it a suitable starting point for optimizing hydrophobic pocket occupancy in ATP-binding sites.

Synthetic Intermediate for Diversified Pyrazole-Pyrimidine SAR Exploration

Utilize the compound as a key intermediate for parallel synthesis of N-substituted-4-aminopyrimidine libraries [1]. The unique 1,5-dimethylpyrazole substitution at C6 avoids the common 3,5-dimethyl or 4-substituted pyrazole isomers frequently encountered in commercial catalogs, enabling exploration of under-represented chemical space in kinase inhibitor SAR . Procurement solely from suppliers providing InChI Key confirmation is essential to maintain regioisomeric fidelity.

Scaffold-to-Lead Optimization Studies Targeting CDK2 Selectivity

Employ 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine as a comparator scaffold in CDK2 inhibitor optimization programs [1]. While fused pyrazolo[3,4-d]pyrimidine lead compounds achieve CDK2 IC50 values below 100 nM, the non-fused architecture of this compound provides a tool to assess conformational flexibility effects on target selectivity and pharmacokinetics . Direct head-to-head enzymatic screening against reference CDK2 inhibitors is warranted but data does not yet exist.

Metalloligand Prototype for Copper-Based Coordination Assemblies

Explore 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine as a multidentate N-donor ligand in Cu(II) coordination chemistry [1]. Its potential tri-modal binding (pyrazole N, pyrimidine N, amine N) distinguishes it from commonly used mono- or bidentate pyrazole ligands, potentially enabling the construction of more complex and stable metal-organic frameworks or metallodrug candidates . Systematic determination of stability constants against common ligands is required for procurement justification.

Quote Request

Request a Quote for 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.